The compound can be classified under the category of heterocyclic compounds, specifically as a dihydropyridazinone. It is structurally related to other pyridazinones that have been studied for their pharmacological properties, including potential uses in treating various medical conditions such as hypertension and inflammation .
The synthesis of 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one typically involves several methods, with one common approach being the reaction of a suitable hydrazine derivative with a corresponding α-keto acid or similar precursor.
For example, one method involves heating 2-methylpyridine with hydrazine hydrate in the presence of acetic acid, leading to the formation of the desired pyridazinone structure .
The molecular formula of 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one is .
The dihedral angle between the phenyl ring and the best mean-plane of the pyridazine ring is approximately , indicating significant steric interactions due to the bulky substituents .
6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions due to its functional groups.
The mechanism of action for compounds like 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one often involves interaction with biological targets such as enzymes or receptors.
Research indicates that pyridazinones may exhibit antihypertensive effects by inhibiting specific pathways involved in vascular smooth muscle contraction. The precise mechanism often involves modulation of nitric oxide pathways or direct inhibition of calcium channels .
Characterization techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) provide insights into functional groups and molecular environment:
6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one has several potential applications:
Single-crystal X-ray diffraction analysis reveals that 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one (C₁₁H₁₂N₂O) crystallizes in the monoclinic space group P2₁. Key crystallographic parameters are summarized below:
Table 1: Crystallographic Data
Parameter | Value |
---|---|
Molecular weight | 188.23 g/mol |
Crystal system | Monoclinic |
Space group | P2₁ |
Unit cell dimensions | a = 6.4151(2) Å |
b = 7.9010(2) Å | |
c = 10.1888(3) Å | |
β | 106.607(1)° |
Volume | 494.89(2) ų |
Z | 2 |
Density (calculated) | 1.263 Mg/m³ |
The central pyridazine ring adopts a skew-boat conformation (puckering amplitude Q = 0.428(2) Å), evidenced by Cremer-Pople puckering parameters θ = 69.9(2)° and φ = 207.6(3)° [1]. This non-planar geometry results from torsional strain minimization, with ring atoms exhibiting a root-mean-square (r.m.s.) deviation of 0.2629(15) Å from the mean plane. The methyl substituent at C6 occupies a pseudo-equatorial position, minimizing steric interactions with adjacent hydrogen atoms.
The phenyl ring exhibits significant rotational freedom relative to the pyridazine core, forming a dihedral angle of 53.27(10)°. This torsion minimizes conjugation between the π-systems, as confirmed by the phenyl ring's near-perfect planarity (r.m.s. deviation = 0.0039(15) Å). The observed angle optimizes crystal packing by facilitating intermolecular C–H⋯π interactions involving the phenyl ring and methyl groups of symmetry-related molecules [1].
Table 2: Key Geometric Parameters
Structural Feature | Value |
---|---|
Pyridazine ring puckering (Q) | 0.428(2) Å |
Dihedral angle (pyridazine/phenyl) | 53.27(10)° |
C3–H3⋯O1 hydrogen bond length | 2.54 Å / 3.371(3) Å |
C11–H11B⋯Cg1 contact distance | 2.89 Å / 3.812(3) Å |
¹H-NMR (600 MHz, CDCl₃):
The C4 methylene protons resonate downfield (δ 2.76) relative to C5 (δ 2.54–2.65) due to anisotropic deshielding by the C3 carbonyl. Coupling constants confirm vicinal coupling between C4–H₂ and C5–H₂ protons.
¹³C-NMR (150 MHz, CDCl₃):
The carbonyl carbon appears at δ 165.0, characteristic of α,β-unsaturated pyridazinone systems. The upfield shift of C4 (δ 26.3) versus C5 (δ 27.7) reflects increased electron density from the N2 nitrogen.
Fourier Transform-Infrared (KBr, cm⁻¹):
The carbonyl absorption at 1685 cm⁻¹ is lower than typical aliphatic ketones (1715 cm⁻¹), indicating conjugation with the pyridazine ring π-system. Absence of O–H stretches confirms the non-enolic structure.
Mass Spectrometry:
Density Functional Theory simulations at the B3lyp/6–311+G(d,p) level corroborate experimental geometries. Key findings include:
Energy-minimized structures show <0.03 Å root-mean-square deviation between experimental and computed bond lengths, validating the methodology.
Cremer-Pople analysis reveals notable conformation differences between isolated and crystalline states:
Table 3: Puckering Parameters (Experimental vs. Density Functional Theory)
Parameter | X-ray Data | Gas-Phase Density Functional Theory | Solvated Density Functional Theory |
---|---|---|---|
Puckering amplitude (Q) | 0.428(2) Å | 0.401 Å | 0.415 Å |
θ | 69.9(2)° | 72.3° | 70.1° |
φ | 207.6(3)° | 212.5° | 208.9° |
Energy difference (skew-boat vs. planar) | N/A | +5.2 kcal/mol | +3.8 kcal/mol |
The skew-boat conformation is stabilized in the crystal lattice by intermolecular forces, particularly C8–H8B⋯O1 hydrogen bonds (distance: 2.55 Å, angle: 159°) and C11–H11B⋯π interactions (distance: 2.89 Å). Solvation models (Polarizable Continuum Model) demonstrate improved agreement with crystallographic data due to implicit modeling of dielectric effects [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7